L-Apiitol

Description

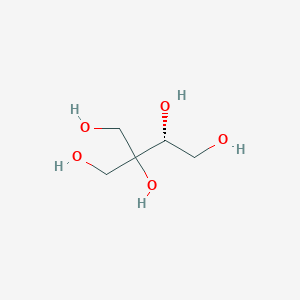

L-Apiitol, chemically designated as (3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol, is a polyhydric alcohol (polyol) with the molecular formula C₅H₁₂O₅ and a molar mass of 152.146 g/mol . Its structure features a four-carbon backbone with four hydroxyl (-OH) groups and a hydroxymethyl (-CH₂OH) substituent at the C3 position, conferring distinct stereochemical properties. The compound is identified by CAS registry number 217975-02-5 and is alternatively named 3-(hydroxymethyl)mannitol or butane-1,2,3,4-tetrol, (3R)-2-hydroxymethyl.

Properties

Molecular Formula |

C5H12O5 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m1/s1 |

InChI Key |

SDXWEZQDLHNYFR-SCSAIBSYSA-N |

Isomeric SMILES |

C([C@H](C(CO)(CO)O)O)O |

Canonical SMILES |

C(C(C(CO)(CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

L-Apiitol shares its molecular formula (C₅H₁₂O₅) with several sugar alcohols, notably xylitol and arabitol, but differs in hydroxyl group arrangement and backbone structure:

| Property | This compound | Xylitol | Arabitol |

|---|---|---|---|

| IUPAC Name | (3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol | (2R,3r,4S)-Pentane-1,2,3,4,5-pentol | (2R,3S,4S)-Pentane-1,2,3,4,5-pentol |

| Carbon Backbone | 4-carbon chain with hydroxymethyl branch | 5-carbon linear chain | 5-carbon linear chain |

| Hydroxyl Groups | 4 -OH groups + 1 -CH₂OH | 5 -OH groups | 5 -OH groups |

| Stereochemistry | R-configuration at C3 | Mixed stereochemistry across C2–C5 | Distinct stereoisomer of xylitol |

Key structural distinctions include:

- Hydroxyl Density : Xylitol and arabitol have five -OH groups, enabling stronger hydrogen bonding compared to this compound’s four -OH groups .

Physical and Chemical Properties

Limited experimental data exist for this compound, but inferences can be drawn from structural analogs:

| Property | This compound (Inferred) | Xylitol | Arabitol |

|---|---|---|---|

| Melting Point | Likely >100°C (due to branching) | 92–96°C | 103–105°C |

| Water Solubility | Moderate (reduced vs. linear isomers) | High (~160 g/100 mL at 20°C) | Moderate (~55 g/100 mL at 20°C) |

| Hyroscopicity | Lower (branching reduces water uptake) | High (used in moisture-retaining products) | Moderate |

- Thermal Stability : Xylitol’s linear structure facilitates higher thermal stability in food processing, while this compound’s branching may limit decomposition resistance .

- Reactivity : The hydroxymethyl group in this compound could enhance its utility in esterification or etherification reactions compared to xylitol .

Functional and Application Comparison

- Xylitol : Widely used as a sugar substitute (sweetness ~100% of sucrose) and in dental hygiene products (inhibits Streptococcus mutans biofilm formation) .

- Arabitol : Employed as a humectant in baked goods and low-calorie foods due to lower sweetness (~50% of sucrose) .

Research Findings and Gaps

- Xylitol : Extensive studies confirm its anticariogenic effects, prebiotic activity, and safety profile .

- Arabitol : Research focuses on microbial production (e.g., Candida spp.) and applications in biodegradable plastics .

- This compound: Limited data exist; preliminary work highlights its structural uniqueness but lacks pharmacological or industrial validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.